2-Chloro-4-(chloromethyl)-1-fluorobenzene
Overview
Description
2-Chloro-4-(chloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloromethyl group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, often acting as electrophiles in biochemical reactions .
Mode of Action
The mode of action of 2-Chloro-4-(chloromethyl)-1-fluorobenzene involves its interaction with its targets. It is likely to undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, often involving the formation or breaking of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels, often involving the modification of proteins or other biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1-fluorobenzene typically involves the chlorination of 4-(chloromethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to a methyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methyl)-1-fluorobenzene
- 2-Chloro-4-(bromomethyl)-1-fluorobenzene
- 2-Chloro-4-(chloromethyl)-1-bromobenzene
Uniqueness
2-Chloro-4-(chloromethyl)-1-fluorobenzene is unique due to the combination of chlorine and fluorine atoms on the benzene ring, along with a chloromethyl group. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXYDVBTPDXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511014 | |
Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2994-69-6 | |
Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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